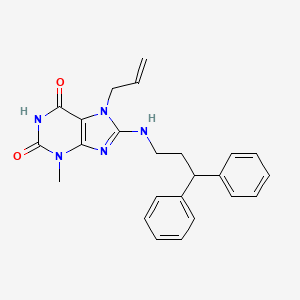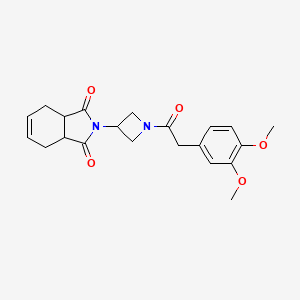
4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl
Overview
Description
4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H11BrF2O and its molecular weight is 313.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Applications
4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl and related compounds have been extensively studied for their applications in the synthesis of materials, particularly in the field of liquid crystal technology. For example, the synthesis of 4-bromo-4'-hydroxybiphenyl, a key intermediate in synthesizing liquid crystal display materials, has been investigated, demonstrating the importance of this class of compounds in modern display technologies (Ren Guo-du, 2001). Similarly, the preparation of liquid crystal intermediates using bromo-reaction of phenylacetylene and N-bromosuccinimide, with compounds like 4'-Bromoethynyl-4-pentyl-biphenyl, showcases the relevance of bromo-biphenyl derivatives in liquid crystal synthesis (Z. Miao et al., 2013).
Photophysical and Electronic Properties
Studies have also focused on the optical and electronic properties of related biphenyl derivatives. For instance, the tuning of optical properties and enhancement of solid-state emission in poly(thiophene)s, using derivatives such as bromo and chloro groups, indicates the potential of bromo-biphenyl derivatives in modifying the photophysical properties of polymers (Yuning Li et al., 2002). This area of research is vital for developing new materials with tailored optical properties for applications in electronics and photonics.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of bromo-biphenyl compounds and their utility in synthetic chemistry have been explored in various studies. For example, the reactions of 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, leading to addition-elimination and substitution products, highlight the synthetic versatility of bromo-biphenyl derivatives (Jingwei Zhao et al., 2010). This type of research is crucial for developing new synthetic methodologies and creating complex molecules for various applications.
Environmental and Toxicological Studies
Research has also been conducted on the environmental and toxicological aspects of bromo-biphenyl derivatives. For instance, a study identifying estrogenic compounds emitted from the combustion of computer printed circuit boards, including bromo-biphenyl derivatives, sheds light on the potential environmental and health impacts of these compounds (C. Owens et al., 2007). Understanding these impacts is crucial for assessing the safety and sustainability of materials containing bromo-biphenyl derivatives.
Safety and Hazards
Properties
IUPAC Name |
1-(4-bromophenyl)-4-ethoxy-2,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O/c1-2-18-12-8-7-11(13(16)14(12)17)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNYZNWPLITFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C2=CC=C(C=C2)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)
![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)

![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)




![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)
![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)
![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)
![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)

